molecular formula C9H10Cl2N2O B3130837 5,6-Dichloro-N-isopropylnicotinamide CAS No. 345582-94-7

5,6-Dichloro-N-isopropylnicotinamide

Cat. No. B3130837
M. Wt: 233.09 g/mol
InChI Key: DJHGXJPKOGSEPG-UHFFFAOYSA-N
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Patent
US06812226B2

Procedure details

The product was prepared from 5,6-dichloro-nicotinic acid (0.86 g), carbonyldiimidazole (0.8 g) and isopropylamine (0.52 ml) using the method of example 115 step (i). Yield 0.69 g.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:24]([NH2:27])([CH3:26])[CH3:25]>>[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([NH:27][CH:24]([CH3:26])[CH3:25])=[O:9])[CH:5]=[N:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=NC1Cl)C(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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